molecular formula C15H14O5 B2869266 6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one CAS No. 3155-53-1

6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one

Cat. No.: B2869266
CAS No.: 3155-53-1
M. Wt: 274.272
InChI Key: BYHVZDRLSCCTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one (CAS: 39986-86-2), also known as dihydromethysticin, is a naturally occurring pyranone derivative. Its structure features a benzodioxole group linked via an ethyl chain to a 4-methoxy-2-pyrone core. This compound is a reduced form of methysticin, with the ethenyl group saturated to ethyl, resulting in a partially hydrogenated pyran ring .

Properties

IUPAC Name

6-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-8H,2,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVZDRLSCCTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pyranone and benzodioxole derivatives. Key comparisons include:

Table 1: Structural Comparison of Dihydromethysticin and Analogues

Compound Name Core Structure Substituents Key Features
Dihydromethysticin 5,6-Dihydro-2H-pyran-2-one - 4-OCH₃
- 6-[2-(1,3-Benzodioxol-5-yl)ethyl]
Partially saturated pyran ring; ethyl linker enhances conformational flexibility
Methysticin 2H-Pyran-2-one - 4-OCH₃
- 6-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]
Unsaturated ethenyl linker; higher rigidity and potential for π-π interactions
p-Hydroxy-5,6-dehydrokawain 2H-Pyran-2-one - 4-OCH₃
- 6-[(E)-2-(4-hydroxyphenyl)ethenyl]
Hydroxyl group at C4 of the benzene ring; increased polarity and H-bonding capacity
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one 2H-Pyran-2-one - 4-OH
- 3-(2-benzoylallyl)
- 6-CH₃
Benzoyl substituent enhances lipophilicity; hydroxyl group at C4 modifies reactivity
4-Methoxy-5-butyl-6-methyl-2H-pyran-2-one 2H-Pyran-2-one - 4-OCH₃
- 5-butyl
- 6-CH₃
Alkyl chains (butyl, methyl) increase hydrophobicity; lacks aromatic systems

Key Findings:

Saturation vs. The unsaturated analogues (e.g., methysticin, p-hydroxy-5,6-dehydrokawain) exhibit stronger UV absorption due to conjugated double bonds, a trait exploited in analytical detection .

Substituent Effects: The benzodioxole moiety in dihydromethysticin and methysticin enhances binding to aromatic receptors (e.g., GABA receptors) compared to non-aromatic derivatives like 4-methoxy-5-butyl-6-methyl-2H-pyran-2-one . Hydroxyl groups (e.g., in p-hydroxy-5,6-dehydrokawain) increase solubility but may reduce blood-brain barrier permeability .

Synthetic Accessibility: Dihydromethysticin is often synthesized via hydrogenation of methysticin or direct coupling of benzodioxole-ethyl intermediates to a pyranone precursor . Analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one require multi-step alkylation and oxidation, as evidenced by sodium ethoxide-mediated reactions .

Table 2: Comparative Physicochemical Data

Property Dihydromethysticin Methysticin p-Hydroxy-5,6-dehydrokawain
Melting Point (°C) 118 122–124 Not reported
LogP (Predicted) 2.8 3.1 2.5
UV λmax (nm) 230, 280 245, 310 260, 320
Aqueous Solubility (mg/L) 12.5 8.2 25.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one
Reactant of Route 2
6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.